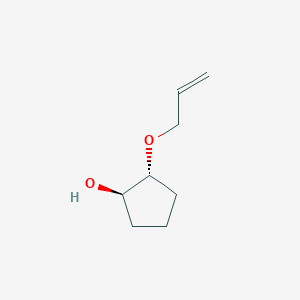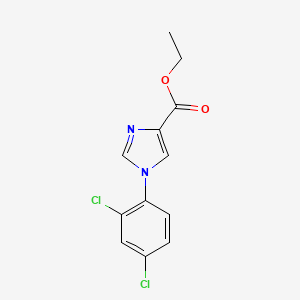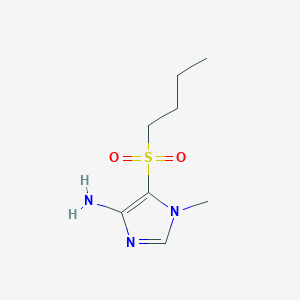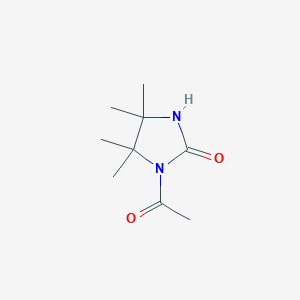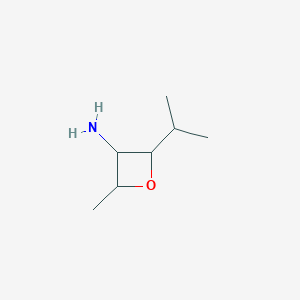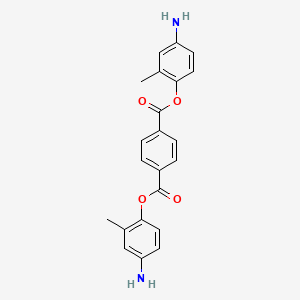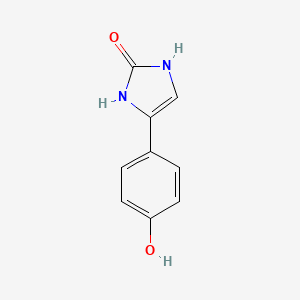![molecular formula C16H19N B12828703 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline: is an organic compound with a complex structure that includes a benzoisoquinoline core. This compound is characterized by the presence of four methyl groups attached to the core structure, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of strong acids or bases to facilitate the formation of the benzoisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology and Medicine: In biological and medical research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its specific arrangement of methyl groups and the benzoisoquinoline core. This structure imparts distinct chemical properties, such as reactivity and stability, which may differ from similar compounds. For example, the presence of additional methyl groups can influence the compound’s solubility, boiling point, and reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2H-benzo[de]isoquinoline |
InChI |
InChI=1S/C16H19N/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3,4)17-15/h5-10,17H,1-4H3 |
Clé InChI |
XOPPJWVDEUXBOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC3=C2C(=CC=C3)C(N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


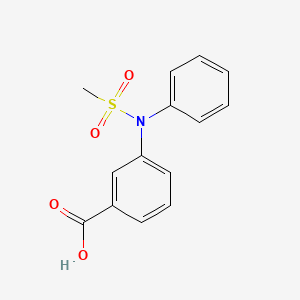

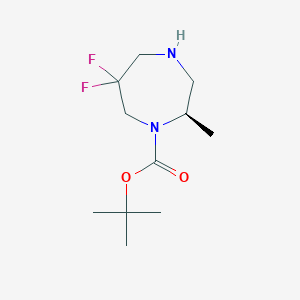
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
